![molecular formula C14H8N4O3 B12556076 Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- CAS No. 143560-36-5](/img/structure/B12556076.png)
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a chemical compound with the molecular formula C8H3N3O3. It is known for its unique structure, which includes a nitro group attached to a furan ring, a phenylamino group, and a methylene bridge connecting to a propanedinitrile moiety
Vorbereitungsmethoden
The synthesis of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- typically involves the reaction of 5-nitro-2-furaldehyde with phenylamine and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Condensation: The methylene bridge can undergo condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The phenylamino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound’s overall structure allows it to participate in multiple pathways, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- can be compared with other similar compounds, such as:
2-(5-Nitro-furan-2-ylmethylene)-malononitrile: Similar in structure but lacks the phenylamino group, which affects its reactivity and applications.
5-Nitro-2-furaldehyde: A precursor in the synthesis of the compound, with different chemical properties and applications.
Phenylamine: Another precursor, which contributes to the compound’s unique properties through its aromatic amine group.
Eigenschaften
CAS-Nummer |
143560-36-5 |
|---|---|
Molekularformel |
C14H8N4O3 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
2-[anilino-(5-nitrofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4O3/c15-8-10(9-16)14(17-11-4-2-1-3-5-11)12-6-7-13(21-12)18(19)20/h1-7,17H |
InChI-Schlüssel |
YQACGRUFELWJSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=C(C#N)C#N)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)
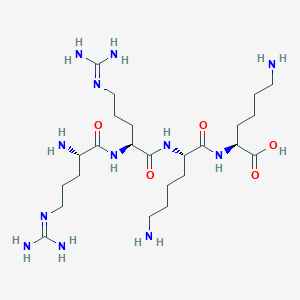
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
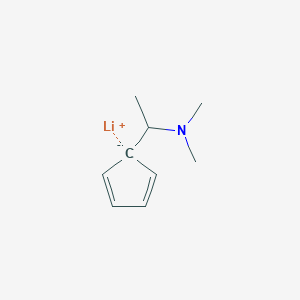
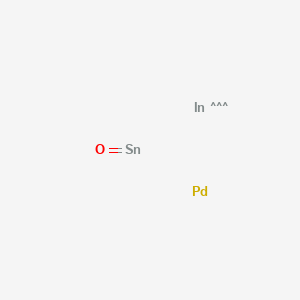
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
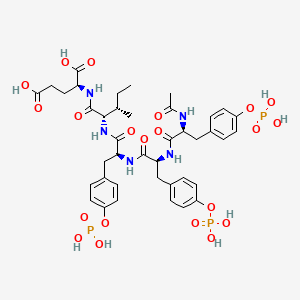
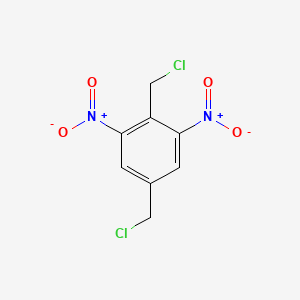
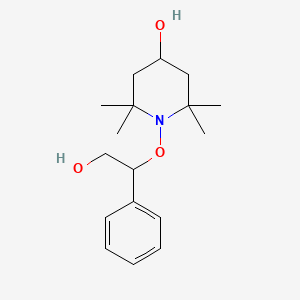
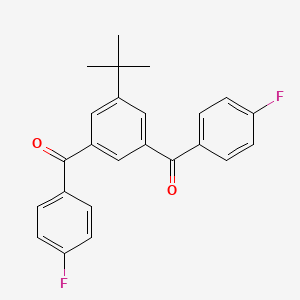

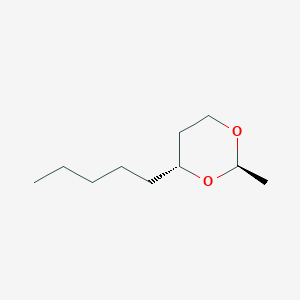
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
